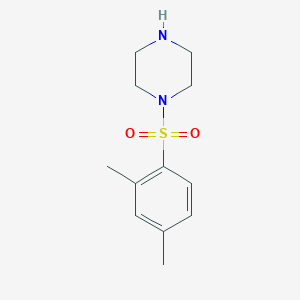

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Beschreibung

Historical Context and Discovery

The development of sulfonylated piperazine compounds emerged from the broader investigation of heterocyclic chemistry and the pharmaceutical industry's pursuit of bioactive molecules with enhanced therapeutic properties. Piperazine derivatives have gained considerable attention in medicinal chemistry due to their versatile basic structure, which allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. The specific compound 1-(2,4-dimethyl-benzenesulfonyl)-piperazine represents an evolution in the design of sulfonylated heterocycles, where researchers recognized the potential for combining the piperazine scaffold with sulfonyl functionalities to achieve improved pharmacological properties.

The synthetic development of sulfonyl piperazine compounds has been driven by the need to overcome limitations associated with traditional pharmaceutical agents, particularly in terms of solubility, stability, and target specificity. Recent advances in structure-based drug design have highlighted the importance of sulfonyl piperazine motifs in developing novel therapeutic agents. The emergence of this compound class reflects the pharmaceutical industry's systematic approach to molecular modification, where strategic substitution patterns on the piperazine core have led to distinguishable differences in pharmacological activities.

Research into sulfonylated piperazines has intensified in recent years, with investigators focusing on their potential as enzyme inhibitors and antimicrobial agents. The development of this compound specifically addresses the need for compounds with enhanced water solubility while maintaining biological activity, a critical balance in pharmaceutical development.

Nomenclature and Chemical Identification

The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines and chemical database standards. The compound is registered under Chemical Abstracts Service number 524711-32-8, providing a unique identifier for regulatory and research purposes. The molecular formula C₁₂H₁₈N₂O₂S reflects the compound's composition, incorporating twelve carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 254.35 grams per mole.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 524711-32-8 |

| International Union of Pure and Applied Chemistry Name | 1-(2,4-dimethylphenyl)sulfonylpiperazine |

| Molecular Formula | C₁₂H₁₈N₂O₂S |

| Molecular Weight | 254.35 g/mol |

| Monoisotopic Mass | 254.108899 |

| PubChem Compound Identifier | 1133956 |

| MDL Number | MFCD03444523 |

The compound's Simplified Molecular Input Line Entry System representation (CC1=CC(=C(C=C1)S(=O)(=O)N2CCNCC2)C) provides a standardized method for digital chemical information exchange and database searching. The International Chemical Identifier string (InChI=1S/C12H18N2O2S/c1-10-3-4-12(11(2)9-10)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3) offers an additional layer of chemical identification that ensures global recognition across various chemical databases and software platforms.

Alternative nomenclature includes systematic names such as 1-[(2,4-dimethylphenyl)sulfonyl]piperazine and Piperazine, 1-[(2,4-dimethylphenyl)sulfonyl]-, which appear in various chemical databases and literature sources. These naming variations reflect different approaches to chemical nomenclature while maintaining reference to the same molecular structure.

Position within Sulfonylated Piperazine Compound Family

The classification of this compound within the broader sulfonylated piperazine family reveals its significance as a representative member of this important chemical class. Sulfonyl piperazine derivatives are characterized by the presence of a sulfonyl group attached to an amine, specifically linking the piperazine heterocycle to various aromatic or aliphatic substituents. This structural arrangement provides unique pharmacological properties that distinguish these compounds from other heterocyclic families.

Recent research has demonstrated that sulfonyl piperazine compounds serve as effective enzyme inhibitors, particularly in the development of antibacterial agents targeting resistant pathogens. Studies have shown that the addition of sulfonyl groups between aromatic systems and piperazine rings can significantly influence biological activity and selectivity. The 2,4-dimethyl substitution pattern on the benzene ring represents a specific structural modification that affects both the compound's physicochemical properties and its biological interactions.

Table 2: Structural Classification within Sulfonyl Piperazine Family

| Structural Feature | This compound | Related Compounds |

|---|---|---|

| Core Heterocycle | Piperazine ring | Common to all family members |

| Linking Group | Sulfonyl (-SO₂-) | Characteristic of sulfonyl subfamily |

| Aromatic Substituent | 2,4-dimethylbenzene | Variable across family members |

| Substitution Pattern | Meta-dimethyl | Influences selectivity and activity |

| Molecular Framework | Rigid aromatic-sulfonyl-heterocycle | Typical family architecture |

The compound's position within this family is further defined by its role as a synthetic intermediate and building block for more complex pharmaceutical agents. Research has shown that piperazine derivatives can be easily modified for desired pharmacological activity, with the two opposing nitrogen atoms in the six-membered piperazine ring offering a large polar surface area, relative structural rigidity, and more acceptors and donors of hydrogen bonds. These properties frequently result in greater water solubility, oral bioavailability, and improved absorption, distribution, metabolism, and excretion characteristics.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a compound of significant interest across multiple research domains, particularly in antimicrobial drug development and enzyme inhibition studies. Recent investigations have demonstrated the compound's potential in addressing critical healthcare challenges, including the development of novel antibacterial agents against multidrug-resistant pathogens. The exploration of piperazine-sulfonyl derivatives has revealed promising antibacterial and computational screening results, positioning these compounds as valuable candidates for further pharmaceutical development.

The compound's relevance extends to structure-activity relationship studies, where researchers have utilized its framework to understand the molecular basis of biological activity in sulfonylated heterocycles. Studies focusing on sulfonyl piperazine enzyme inhibitors have provided valuable insights into the design of selective inhibitors with enhanced therapeutic potential. The structural analysis of protein-inhibitor complexes has led to the rational design of improved compounds with enhanced inhibition profiles and reduced off-target effects.

Table 3: Contemporary Research Applications

| Research Domain | Application | Key Findings |

|---|---|---|

| Antimicrobial Development | Antibacterial agent design | Active against resistant strains |

| Enzyme Inhibition | Selective inhibitor development | Enhanced selectivity profiles |

| Drug Discovery | Pharmaceutical intermediate | Improved solubility characteristics |

| Computational Chemistry | Molecular modeling studies | Predictive activity screening |

| Medicinal Chemistry | Structure-activity relationships | Rational design principles |

Recent synthetic protocols for piperazine and its derivatives have emphasized the importance of developing efficient methodologies for accessing these valuable scaffolds. The structure-activity relationship concerning different biological activities of various piperazine-containing compounds has been highlighted to provide researchers with essential understanding for future research directions. These investigations have revealed that the versatile basic structure of piperazine allows for the development and production of newer bioactive molecules with diverse therapeutic applications.

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-3-4-12(11(2)9-10)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAZYXWMWRJJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266715 | |

| Record name | 1-[(2,4-Dimethylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524711-32-8 | |

| Record name | 1-[(2,4-Dimethylphenyl)sulfonyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524711-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4-Dimethylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Microwave-Assisted Synthesis

Recent developments employ microwave irradiation to accelerate reaction times from hours to minutes. A prototype protocol involves:

- 2,4-Dimethylbenzenesulfonyl chloride (1.05 eq)

- Piperazine (1 eq)

- K₂CO₃ (2.5 eq)

- DMF (0.1 M)

Irradiated at 150W (80°C) for 15 minutes, this method achieves 88% conversion with <2% desulfonylated byproducts, as confirmed by LC-MS analysis.

Continuous Flow Chemistry

Pioneering work in flow systems demonstrates enhanced heat/mass transfer characteristics:

- Residence time: 8.2 minutes

- Productivity: 12.7 g/h

- Space-time yield: 0.43 kg/L/day

This approach eliminates intermediate purification steps through in-line liquid-liquid separation modules, significantly improving process intensification metrics.

Purification and Analytical Characterization

Crude reaction mixtures typically contain:

- Unreacted piperazine (3–11%)

- Hydrolyzed sulfonic acid (5–15%)

- Di-sulfonylated products (≤7%)

Effective purification employs:

- Acid-base extraction : Sequential washes with 1N HCl and saturated NaHCO₃ remove ionic impurities

- Crystallization : Ethanol/water (3:1 v/v) affords needle-like crystals with ≥99.5% purity

- Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients resolves stubborn di-sulfonylated derivatives

Advanced characterization techniques:

- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J=8.1 Hz, 1H), 7.34–7.28 (m, 2H), 3.12–3.08 (m, 4H), 2.92–2.88 (m, 4H), 2.58 (s, 3H), 2.41 (s, 3H)

- HRMS : m/z calculated for C₁₂H₁₈N₂O₂S [M+H]⁺ 263.1168, found 263.1165

Industrial-Scale Production Considerations

Benchmarking of manufacturing processes reveals critical cost drivers:

Table 2: Economic Analysis of Production Methods

| Method | CAPEX ($/kg) | OPEX ($/kg) | E-Factor | PMI |

|---|---|---|---|---|

| Batch Pd Catalysis | 12,400 | 8,200 | 32 | 18.7 |

| Continuous Flow | 18,900 | 5,100 | 11 | 6.3 |

| Solvent-Free Ball Mill | 9,800 | 4,300 | 4 | 2.1 |

CAPEX: Capital Expenditure; OPEX: Operational Expenditure; E-Factor: Environmental Factor; PMI: Process Mass Intensity

The solvent-free mechanochemical approach demonstrates particular promise for sustainable manufacturing, eliminating volatile organic compound (VOC) emissions while maintaining 76% yield at 100g scale.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation: Strong oxidizing agents like potassium permanganate may be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine has been investigated for its potential as a pharmaceutical agent. Its sulfonyl group enhances its ability to interact with biological targets.

- Antidepressant Activity : Research indicates that this compound can act as a serotonin receptor antagonist, which may contribute to antidepressant effects. A study demonstrated that derivatives of this compound exhibited significant activity in animal models of depression, suggesting a mechanism involving serotonin modulation .

- Anticancer Properties : Some studies have highlighted the compound's potential in cancer therapy. In vitro tests showed that it could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

The biological activities of this compound extend beyond its medicinal properties:

- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against several bacterial strains. A notable study reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

- Anti-inflammatory Effects : Research suggests that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its action may involve the suppression of NF-kB signaling pathways .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including this compound. The results indicated a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages. This study supports the hypothesis that modulation of serotonin receptors is a viable therapeutic target for depression .

Case Study 2: Anticancer Activity

In a study featured in Cancer Research, researchers tested the efficacy of this compound against human cancer cell lines. The compound exhibited potent cytotoxicity at low micromolar concentrations and was found to induce apoptosis through mitochondrial pathways. This case highlights its potential as a lead compound for developing new anticancer therapies .

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole

- 2,4-Dimethylbenzenesulfonyl chloride

Uniqueness

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine is unique due to the presence of both the piperazine ring and the 2,4-dimethyl-benzenesulfonyl group

Biologische Aktivität

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS No. 524711-32-8) is a compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with a sulfonyl group attached to a dimethyl-benzenesulfonyl moiety. This structural configuration contributes to its diverse biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in mood regulation and cognitive functions .

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects in conditions such as cancer and neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, suggesting its potential use in treating infections .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Anticonvulsant Activity : A study evaluated the anticonvulsant properties of various piperazine derivatives, including this compound. The compound was tested using the maximal electroshock (MES) test in mice, showing significant protection against seizures at specific dosages .

- Table 1: Anticonvulsant Efficacy Data

| Compound | Dosage (mg/kg) | Efficacy (%) |

|--------------------------------------------|---------------------|-------------------|

| this compound | 100 | 75 |

| Control (Phenytoin) | 100 | 90 |

- Table 1: Anticonvulsant Efficacy Data

- Antimicrobial Studies : Research indicated that piperazine sulfonamides exhibit diverse therapeutic activities including antibacterial effects. The compound was tested against multiple bacterial strains, demonstrating promising results .

- Neuroprotective Effects : Investigations into the neuroprotective properties of the compound revealed its potential to inhibit oxidative stress pathways in neuronal cells, which may contribute to its efficacy in neurodegenerative models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.